molecular formula C16H20N4O4 B2735720 (E)-2-(2-methyl-1H-imidazol-1-yl)-N'-(2,4,5-trimethoxybenzylidene)acetohydrazide CAS No. 868152-70-9

(E)-2-(2-methyl-1H-imidazol-1-yl)-N'-(2,4,5-trimethoxybenzylidene)acetohydrazide

Cat. No.: B2735720
CAS No.: 868152-70-9
M. Wt: 332.36
InChI Key: AVCLSCAJXMYGFU-GIJQJNRQSA-N
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Description

(E)-2-(2-methyl-1H-imidazol-1-yl)-N’-(2,4,5-trimethoxybenzylidene)acetohydrazide is a synthetic organic compound that belongs to the class of hydrazones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(2-methyl-1H-imidazol-1-yl)-N’-(2,4,5-trimethoxybenzylidene)acetohydrazide typically involves the condensation reaction between 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide and 2,4,5-trimethoxybenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(2-methyl-1H-imidazol-1-yl)-N’-(2,4,5-trimethoxybenzylidene)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced hydrazone derivatives.

    Substitution: The imidazole and benzylidene groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various electrophiles or nucleophiles can be used, depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced hydrazone derivatives. Substitution reactions can lead to a wide range of new compounds with modified functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals or agrochemicals.

    Biology: It may exhibit biological activity, making it a candidate for studies on enzyme inhibition, antimicrobial properties, or other bioactive effects.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anticancer, antiviral, or anti-inflammatory activities.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of (E)-2-(2-methyl-1H-imidazol-1-yl)-N’-(2,4,5-trimethoxybenzylidene)acetohydrazide is not well-documented. its potential biological activity could be attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The imidazole ring and hydrazone linkage may play a role in binding to these targets, thereby modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-methyl-1H-imidazol-1-yl)acetohydrazide: A precursor in the synthesis of the target compound.

    2,4,5-trimethoxybenzaldehyde: Another precursor used in the synthesis.

    Other hydrazones: Compounds with similar hydrazone linkages but different substituents.

Uniqueness

(E)-2-(2-methyl-1H-imidazol-1-yl)-N’-(2,4,5-trimethoxybenzylidene)acetohydrazide is unique due to the combination of its imidazole ring and trimethoxybenzylidene group. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(2-methylimidazol-1-yl)-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O4/c1-11-17-5-6-20(11)10-16(21)19-18-9-12-7-14(23-3)15(24-4)8-13(12)22-2/h5-9H,10H2,1-4H3,(H,19,21)/b18-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVCLSCAJXMYGFU-GIJQJNRQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC(=O)NN=CC2=CC(=C(C=C2OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=CN1CC(=O)N/N=C/C2=CC(=C(C=C2OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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